Tau Peptide (277-291) Trifluoroacetate is a synthetic peptide derived from the tau protein, which is crucial in stabilizing microtubules in neuronal cells. This specific peptide sequence plays a significant role in the study of neurodegenerative diseases, particularly Alzheimer's disease, where tau protein aggregation leads to neurofibrillary tangles. The trifluoroacetate salt form enhances the peptide's solubility and stability, making it suitable for various biochemical applications.
The tau protein is primarily sourced from human brain tissue, with the Tau Peptide (277-291) Trifluoroacetate being synthesized in laboratories for research purposes. It can be obtained through commercial suppliers specializing in peptide synthesis, such as HongTide Biotechnology and MedChemExpress .
Tau Peptide (277-291) Trifluoroacetate falls under the category of neuropeptides and is classified as a synthetic peptide. It is characterized by its sequence derived from the tau protein and is utilized extensively in biochemical and pharmacological research.
The synthesis of Tau Peptide (277-291) Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
Tau Peptide (277-291) has a specific amino acid sequence that contributes to its structural properties. The molecular formula is , indicating a complex structure with multiple functional groups.
Tau Peptide (277-291) can undergo various chemical reactions typical of peptides, including hydrolysis and oxidation. These reactions are crucial for understanding how tau aggregates in pathological conditions.
The mechanism by which Tau Peptide (277-291) exerts its effects primarily involves its interaction with microtubules and other proteins involved in neuronal function.
Tau Peptide (277-291) Trifluoroacetate has several applications in scientific research:
This compound continues to be an important focus in neurobiology research, providing insights into tau-related pathologies and potential therapeutic strategies against neurodegeneration.
Tau protein undergoes proteolytic cleavage in neurodegenerative diseases, generating bioactive peptides that actively drive pathogenesis. The fragment spanning residues 277–291 (VQIINKKLDLSHVS) represents a critical toxic species within tauopathies like Alzheimer’s disease (AD), corticobasal degeneration (CBD), and progressive supranuclear palsy (PSP). This peptide encompasses the PHF6 motif (²⁷⁷VQIINK²⁸²) in the R3 repeat—a structural element essential for initiating tau aggregation. Biochemical analyses of sarkosyl-insoluble tau from AD brains reveal trypsin-resistant cores predominantly within the microtubule-binding domain (residues 243–406), with residues 277–291 forming part of this stable pathological scaffold [4]. Mass spectrometry confirms this region’s persistence in paired helical filaments (PHFs), where its β-sheet propensity nucleates β-rich cross-amyloid assemblies [4] [7].
In vitro studies demonstrate that synthetic tau peptide (277–291) accelerates full-length tau aggregation by acting as a seed. The PHF6* motif’s hydrophobic valine-isoleucine residues (V₂₇₇, I₂₇₉) and lysine-280 (K280) drive hydrophobic interactions and electrostatic mismatches that promote β-sheet stacking. Pathological K280 acetylation or deletion further enhances aggregation kinetics by reducing charge repulsion [9]. Crucially, this peptide’s incorporation into neurofibrillary tangles (NFTs) correlates with synaptic toxicity: it disrupts mitochondrial trafficking, impairs vesicle release, and induces microglial phagocytosis of synapses, exacerbating cognitive decline [2] [6].
Table 1: Pathogenic Modifications within Tau Peptide (277–291)
Residue | Modification | Pathogenic Consequence | Associated Tauopathies |
---|---|---|---|
K280 | Acetylation/Deletion | Reduces charge repulsion; accelerates β-sheet stacking & cross-seeding | AD, FTD, PSP |
T283 | Hyperphosphorylation | Stabilizes aggregation-prone conformation; impairs microtubule binding | AD, CBD |
S285 | Phosphorylation | Promotes oligomer stability; enhances resistance to proteolysis | AD, Pick’s disease |
V277/I279 | Hydrophobic exposure | Nucleates β-sheet formation via hydrophobic clustering | All major tauopathies |
Residues 277–291 span the C-terminal segment of tau’s R3 repeat and the entire R4 repeat (²⁸⁴KLDLSHVS²⁹¹), positioning it at the interface between microtubule (MT) binding and pathological self-assembly. Structural studies reveal that:
Key Biochemical Insight: The K280-L282 segment acts as a dual-functional switch—under physiological conditions, it folds into an α-helix for MT binding; in disease, it transforms into a β-strand for amyloid assembly. Post-translational modifications (e.g., K280 acetylation) bias this equilibrium toward aggregation [5] [9].
Trifluoroacetate (TFA⁻) is an artifact from peptide synthesis and purification, where it serves as a counterion for basic residues (e.g., K280, K281 in 277–291). While practical for HPLC separation, TFA⁻ introduces experimental confounders:
Mitigation Strategies:
Table 2: Impact of Counterions on Tau Peptide (277–291) Properties
Counterion | Aggregation Lag Time | Storage Stability (4°C) | In vitro Toxicity (IC₅₀) | Recommended Use Case |
---|---|---|---|---|
Trifluoroacetate | 48 ± 6 hours | 2 weeks | 85 ± 8 µM | HPLC purification only |
Chloride | 12 ± 2 hours | 6 months | 52 ± 5 µM | Biophysical assays |
Acetate | 15 ± 3 hours | 9 months | 49 ± 4 µM | Cell-based studies |
Experimental Imperative: TFA removal is essential for reproducing in vivo-relevant aggregation and toxicity. Post-synthesis processing must be documented to ensure data comparability across tauopathy studies [10] [5].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9